molecular formula C8H9N5O4 B15249363 N1,N4-Dihydroxy-2-nitroterephthalimidamide

N1,N4-Dihydroxy-2-nitroterephthalimidamide

Cat. No.: B15249363
M. Wt: 239.19 g/mol
InChI Key: NZJRTHGFBIRCFF-UHFFFAOYSA-N
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Description

N1,N4-Dihydroxy-2-nitroterephthalimidamide is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of hydroxyl and nitro groups attached to a terephthalimidamide core, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-Dihydroxy-2-nitroterephthalimidamide typically involves the nitration of terephthalimidamide followed by the introduction of hydroxyl groups. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent hydroxylation can be achieved through various methods, including the use of hydroxylating agents such as hydrogen peroxide or sodium hydroxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N1,N4-Dihydroxy-2-nitroterephthalimidamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N4-Dihydroxy-2-nitroterephthalimidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1,N4-Dihydroxy-2-nitroterephthalimidamide involves its interaction with specific molecular targets and pathways. The compound’s nitro and hydroxyl groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups may facilitate binding to enzymes or receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N4-Dihydroxy-2-nitroterephthalimidamide is unique due to the presence of both nitro and hydroxyl groups, which confer a combination of reactivity and biological activity not found in its analogs. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H9N5O4

Molecular Weight

239.19 g/mol

IUPAC Name

1-N',4-N'-dihydroxy-2-nitrobenzene-1,4-dicarboximidamide

InChI

InChI=1S/C8H9N5O4/c9-7(11-14)4-1-2-5(8(10)12-15)6(3-4)13(16)17/h1-3,14-15H,(H2,9,11)(H2,10,12)

InChI Key

NZJRTHGFBIRCFF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C(=N/O)/N)[N+](=O)[O-])/C(=N/O)/N

Canonical SMILES

C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])C(=NO)N

Origin of Product

United States

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